3-methoxy-N-methyl-2-naphthamide
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Overview
Description
3-Methoxy-N-methyl-2-naphthamide, also known as MMN, is a synthetic compound that has been used in scientific research to investigate its potential applications in various fields. MMN is a naphthalene derivative with a molecular formula of C13H13NO2 and a molecular weight of 215.25 g/mol.
Mechanism of Action
The mechanism of action of 3-methoxy-N-methyl-2-naphthamide is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins and other inflammatory mediators. This compound has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
This compound has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models. This compound has also been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), and to increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10).
Advantages and Limitations for Lab Experiments
One advantage of using 3-methoxy-N-methyl-2-naphthamide in lab experiments is its potential as a new drug candidate for the treatment of various diseases. However, there are also some limitations to using this compound in lab experiments, including the complex synthesis process, the need for specialized equipment and expertise, and the lack of knowledge regarding its mechanism of action.
Future Directions
There are several potential future directions for research on 3-methoxy-N-methyl-2-naphthamide. One direction could be to investigate its potential as a new drug candidate for the treatment of various diseases, including inflammatory and autoimmune disorders. Another direction could be to further explore its mechanism of action and to identify new targets for drug development. Additionally, future research could focus on developing new synthesis methods for this compound that are more efficient and cost-effective.
Synthesis Methods
3-methoxy-N-methyl-2-naphthamide can be synthesized through a multi-step process involving the reaction of 2-naphthol with methylamine and methanol. The resulting product is then subjected to further reactions to produce this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry and specialized equipment.
Scientific Research Applications
3-methoxy-N-methyl-2-naphthamide has been used in scientific research to investigate its potential applications in various fields, including medicine, pharmacology, and biotechnology. This compound has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties, making it a potential candidate for the development of new drugs for the treatment of various diseases.
properties
IUPAC Name |
3-methoxy-N-methylnaphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-14-13(15)11-7-9-5-3-4-6-10(9)8-12(11)16-2/h3-8H,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQFCSCBAGYIOJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC2=CC=CC=C2C=C1OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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